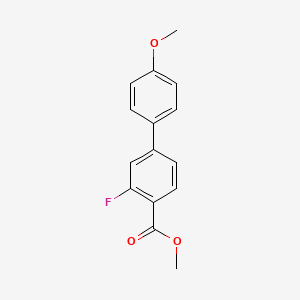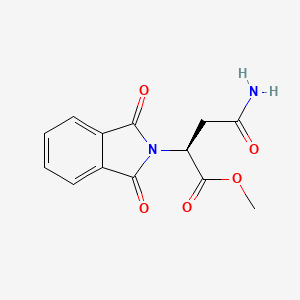![molecular formula C14H13NO3 B7963056 METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE](/img/structure/B7963056.png)
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE: is an organic compound with the molecular formula C14H13NO3 It is a derivative of picolinic acid and features a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE typically involves the esterification of 3-(4-(hydroxymethyl)phenyl)picolinic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-(4-(hydroxymethyl)phenyl)picolinic acid in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with sodium bicarbonate.
- Extract the product with an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, alternative catalysts and solvents may be employed to optimize the process and reduce environmental impact.
化学反応の分析
Types of Reactions: METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(4-(carboxymethyl)phenyl)picolinic acid.
Reduction: 3-(4-(hydroxymethyl)phenyl)picolinic alcohol.
Substitution: 3-(4-(hydroxymethyl)-2-nitrophenyl)picolinate (nitration product).
科学的研究の応用
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to picolinic acid, a known neuroprotective agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways involving picolinic acid derivatives.
Industrial Applications: The compound’s unique structure makes it suitable for use in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is largely dependent on its interaction with biological targets. In medicinal chemistry, it may act by mimicking or inhibiting the activity of endogenous picolinic acid, which is involved in metal ion chelation and neurotransmitter regulation. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to specific receptors or enzymes.
類似化合物との比較
- Methyl 3-(4-(methoxymethyl)phenyl)picolinate
- Methyl 3-(4-(aminomethyl)phenyl)picolinate
- Methyl 3-(4-(carboxymethyl)phenyl)picolinate
Comparison: METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the hydroxymethyl group allows for additional hydrogen bonding interactions, potentially enhancing its efficacy in biological systems. The compound’s versatility in undergoing various chemical transformations also makes it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBTKPHDMCVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate](/img/structure/B7962988.png)
![Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962995.png)
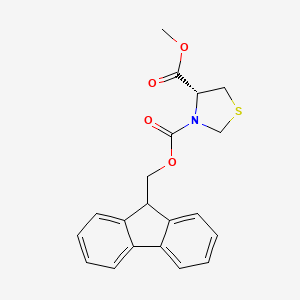
![Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B7963005.png)
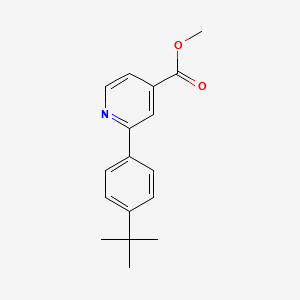
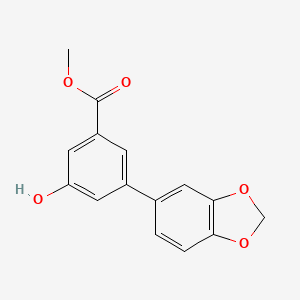

![Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963038.png)
![Methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylate hydrochloride](/img/structure/B7963052.png)
